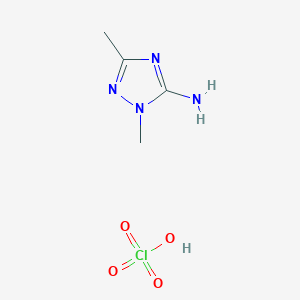
N,N-diethylethanimidamide;thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylethanimidamide;thiophene-2-carboxylic acid: is a compound that combines two distinct chemical structures: an amidine group and a thiophene carboxylic acid. The amidine group is known for its basic properties, while the thiophene ring is a sulfur-containing heterocycle that is widely studied for its electronic properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amidine Synthesis: The amidine group can be synthesized through the reaction of nitriles with amines under acidic or basic conditions. For example, N,N-diethylethanimidamide can be prepared by reacting ethyl cyanide with diethylamine in the presence of an acid catalyst.
Thiophene Carboxylic Acid Synthesis: Thiophene-2-carboxylic acid can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Industrial Production Methods: Industrial production of these compounds often involves large-scale reactions using optimized conditions to maximize yield and purity. For example, the Gewald reaction, which involves the condensation of α-methylene carbonyl compounds with sulfur and α-cyano esters, is commonly used for the synthesis of thiophene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Thiophene-2-carboxylic acid can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The amidine group can be reduced to form amines.
Substitution: Both the amidine and thiophene groups can participate in substitution reactions. For example, electrophilic substitution on the thiophene ring can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as building blocks for the synthesis of more complex molecules.
Catalysis: Thiophene derivatives are used as ligands in catalytic reactions.
Biology:
Pharmacology: Thiophene-2-carboxylic acid derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Medicine:
Drug Development: The amidine group is a key pharmacophore in many drugs, contributing to their binding affinity and specificity.
Industry:
Wirkmechanismus
The mechanism of action of N,N-diethylethanimidamide;thiophene-2-carboxylic acid depends on its specific application. In biological systems, the amidine group can interact with various enzymes and receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Thiophene-3-carboxylic acid: Another thiophene derivative with similar electronic properties but different substitution patterns.
N,N-dimethylethanimidamide: A similar amidine compound with different alkyl groups.
Uniqueness: N,N-diethylethanimidamide;thiophene-2-carboxylic acid is unique due to the combination of the amidine and thiophene carboxylic acid groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Eigenschaften
IUPAC Name |
N,N-diethylethanimidamide;thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C5H4O2S/c1-4-8(5-2)6(3)7;6-5(7)4-2-1-3-8-4/h7H,4-5H2,1-3H3;1-3H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWBZPAYPYVZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=N)C.C1=CSC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B7452106.png)

![4-Azaspiro[2.4]heptane-5-carboxylic acid tfa](/img/structure/B7452127.png)




![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methoxyethyl)-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B7452157.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B7452166.png)

![4-[4-[1-[4-(dimethylamino)phenyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-N,N-dimethylaniline;dibromide](/img/structure/B7452175.png)

![4-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride](/img/structure/B7452190.png)
